tert-Butyl (R)-3-vinylmorpholine-4-carboxylate
Description
tert-Butyl (R)-3-vinylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a vinyl substituent at the 3-position of the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is structurally significant in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates, due to its stereochemical rigidity and functional versatility. The (R)-enantiomer likely shares similar physical properties but differs in optical activity and stereochemical interactions in chiral environments.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 |
InChI Key |
GBYGIZIERKRSAI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of tert-Butyl ®-3-vinylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a sustainable and efficient method for large-scale production .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. PCl₃-mediated transesterification (Table 1) provides a scalable method to convert tert-butyl esters into methyl esters or amides . For example:
This reaction proceeds via in situ acid chloride formation, enabling high yields (up to 92%) under air .
Table 1: Transesterification of tert-Butyl Esters Using PCl₃
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| tert-Butyl ester | Methyl ester | PCl₃, MeOH, 80°C, 3 h | 92 |
| tert-Butyl ester | Benzamide | PCl₃, aniline, 80°C, 3 h | 76 |
Olefin Metathesis
The vinyl group participates in ring-closing metathesis (RCM) or cross-metathesis (CM) using Grubbs catalysts. For example, RCM forms 5- to 7-membered nitrogen-containing heterocycles, critical in drug discovery:
Reaction efficiency depends on solvent polarity and catalyst loading, with dichloromethane or toluene typically used.
Diels-Alder Cycloaddition
The electron-deficient vinyl group acts as a dienophile in [4+2] cycloadditions with dienes (e.g., furan or cyclopentadiene), producing functionalized cyclohexene derivatives. Stereoselectivity is influenced by the (R)-configuration of the morpholine ring:
Nucleophilic Substitution at the Morpholine Ring
The morpholine nitrogen reacts with electrophiles under basic conditions. For example, Boc deprotection using trifluoroacetic acid (TFA) yields the free amine, which can undergo alkylation or acylation :
Radical Polymerization
The vinyl group enables radical-initiated polymerization, forming poly(morpholine) derivatives. AIBN or peroxides initiate the reaction, producing polymers with tunable solubility and thermal stability.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies suggest that derivatives of morpholine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects. The vinyl group in tert-butyl (R)-3-vinylmorpholine-4-carboxylate enhances its reactivity, making it a candidate for further modifications to improve potency and selectivity against specific biological targets .
1.2 Synthesis of Bioactive Molecules
Researchers have utilized this compound as a precursor in the synthesis of various bioactive molecules. For instance, it can be employed in the development of novel pyrazolamine derivatives through alkylation reactions, which have shown promise in treating conditions such as cancer and bacterial infections .
Polymer Science
2.1 Polymerization Reactions
The vinyl group in this compound allows for its incorporation into polymer chains via radical polymerization techniques. This property is crucial for creating functionalized polymers with tailored properties for specific applications, such as drug delivery systems or advanced materials .
2.2 Development of Coatings and Adhesives
Due to its chemical structure, the compound can be used to synthesize coatings and adhesives that require specific mechanical properties and thermal stability. The incorporation of morpholine units can enhance adhesion characteristics and provide flexibility to the resulting materials .
Organic Synthesis
3.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex natural products and pharmaceuticals .
3.2 Reaction Mechanisms
The compound participates in several reaction mechanisms, including nucleophilic substitutions and cycloadditions, which are essential for building diverse chemical entities. These reactions can lead to the formation of new carbon-carbon bonds, expanding the toolkit available to synthetic chemists .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the morpholine ring can interact with enzymes and receptors. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|---|
| (R)-3-vinylmorpholine-4-carboxylate* | C₁₁H₁₉NO₃ | ~213.27 (predicted) | ~1.084 (predicted) | ~295.4 (predicted) | Vinyl (C=C) |
| (R)-3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | 1.118 | 320.7 | Hydroxymethyl (-CH₂OH) |
| (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate | Not provided | Not provided | Not provided | Not provided | Ethoxy-oxopropyl (ester) |
| (S)-3-formylmorpholine-4-carboxylate | C₉H₁₅NO₄ (inferred) | Not provided | Not provided | Not provided | Formyl (-CHO) |
| (R)-3-(2-hydroxyethyl)morpholine-4-carboxylate | Not provided | Not provided | Not provided | Not provided | Hydroxyethyl (-CH₂CH₂OH) |
*Data for the (R)-vinyl derivative inferred from its (S)-enantiomer .
Functional Group Impact on Properties
Vinyl Group (C=C):
- The vinyl group in this compound introduces unsaturation, enhancing reactivity in cycloaddition or polymerization reactions. Its lower boiling point (~295.4°C) compared to the hydroxymethyl analog (320.7°C) reflects reduced polarity and weaker intermolecular forces .
Hydroxymethyl Group (-CH₂OH):
- tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 215917-99-0) exhibits higher density (1.118 g/cm³) and boiling point (320.7°C) due to hydrogen bonding from the hydroxyl group. This increases solubility in polar solvents compared to the vinyl analog .
Ethoxy-oxopropyl Group (ester):
- The ethoxy-oxopropyl substituent in tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate introduces an ester moiety, likely enhancing lipophilicity and altering reactivity in nucleophilic acyl substitution reactions. However, specific data are unavailable .
Formyl Group (-CHO):
- (S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS 95715-87-0) has a polar formyl group, increasing electrophilicity and acidity (predicted pKa ~-2.27). This contrasts with the vinyl group’s neutrality, making the formyl derivative more reactive in condensation reactions .
Biological Activity
tert-Butyl (R)-3-vinylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. Its unique structure, characterized by a tert-butyl ester group, a vinyl group, and a morpholine ring, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 2375165-90-3
- SMILES Notation :
C=C[C@@H]1CN(C(=O)OC(C)(C)C)CCO1
The presence of the vinyl group allows for various chemical transformations, while the morpholine structure facilitates interactions with biological molecules.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Common synthetic routes include:
- Condensation Reactions : Combining morpholine derivatives with vinyl-containing reagents under acidic or basic conditions.
- Esterification : Reacting tert-butyl alcohol with carboxylic acids derived from morpholine derivatives.
- Continuous Flow Synthesis : Utilizing flow reactors for large-scale production to enhance yield and minimize by-products.
Pharmacological Properties
Research into the biological activity of this compound indicates potential applications in medicinal chemistry:
- Anticancer Activity : Initial studies suggest that morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve interference with cellular signaling pathways or induction of apoptosis.
- Antimicrobial Properties : Some morpholine derivatives have shown effectiveness against bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Case Studies
- Cytotoxicity Assay :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl (R)-2-vinylmorpholine-4-carboxylate | 2137062-68-9 | 0.98 | Different position of vinyl group |
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 181269-69-2 | 0.98 | Contains a methyl substituent |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 0.98 | Acetyl group instead of vinyl |
The structural characteristics of this compound impart unique properties that may enhance its biological activity compared to these analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing tert-Butyl (R)-3-vinylmorpholine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a morpholine precursor with a tert-butyl carbamate-protected intermediate. Key steps include:
- Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to introduce the Boc group .
- Vinylation : Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) to introduce the vinyl group, requiring anhydrous conditions and inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (tert-butyl methyl ether) to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (60–80°C) to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) conclusively characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and vinyl protons (δ 5.0–6.5 ppm, coupling constants J = 10–17 Hz for trans/cis isomers). Morpholine ring protons appear as multiplet signals (δ 3.0–4.0 ppm) .
- IR : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹) .
- HRMS : Exact mass matching [M+H]⁺ or [M+Na]⁺ with theoretical m/z (e.g., C₁₁H₁₉NO₃ requires 213.1365).
Q. What strategies ensure enantiomeric purity during synthesis, and how is chiral integrity validated?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation) or chiral auxiliaries during key steps .
- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to determine enantiomeric excess (ee >98%) .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (R)-enantiomer.
Advanced Research Questions
Q. How does this compound serve as a building block in multi-step syntheses of bioactive molecules?
- Methodological Answer :
- Functionalization : The vinyl group undergoes click chemistry (e.g., Huisgen cycloaddition) or hydrofunctionalization (e.g., hydroboration) to introduce pharmacophores .
- Case Study : In a 2021 study, the compound was used to synthesize a pyrrolidine-based protease inhibitor via Michael addition, achieving IC₅₀ = 12 nM .
Q. What crystallographic techniques resolve conformational ambiguities in this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/DCM). Collect data at 100 K using Mo-Kα radiation.
- SHELX Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter to confirm absolute configuration .
Q. How can contradictory reactivity data (e.g., unexpected byproducts) be systematically analyzed?
- Methodological Answer :
- Mechanistic Probes : Conduct deuterium-labeling experiments or DFT calculations (e.g., Gaussian 16) to identify intermediates.
- Case Study : A 2020 study observed epimerization during Boc deprotection. LC-MS/MS revealed trace acid impurities; switching to TFA/anisole (95:5) suppressed racemization .
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices (nucleophilicity/electrophilicity). The vinyl group shows high electrophilicity (f⁻ = 0.15) at the β-carbon .
- MD Simulations : GROMACS simulations in aqueous/PBS buffers predict aggregation behavior and solvent accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
